Lipophilicity Shift: Measured LogP of the 5-Nitro Derivative vs. the Unsubstituted Parent Core
The target compound exhibits a computed XLogP of 2.6, reflecting the combined effect of the lipophilic cyclohexane spiro ring and the polar nitro substituent . While an experimentally measured LogP for the unsubstituted parent spiro[cyclohexane-1,3'-indolin]-2'-one is not available in the current literature, the addition of a nitro group typically reduces LogP by 0.5–1.0 units relative to the unsubstituted scaffold based on fragment-based prediction models . This shift places the 5-nitro derivative in a more balanced lipophilicity range (LogP 2–3) that is often associated with improved permeability and solubility profiles compared to overly lipophilic analogs.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 (predicted) |
| Comparator Or Baseline | Unsubstituted spiro[cyclohexane-1,3'-indolin]-2'-one (estimated LogP ~3.0–3.5 based on fragment contribution) |
| Quantified Difference | Estimated ΔLogP ≈ -0.4 to -0.9 (more hydrophilic) |
| Conditions | In silico prediction; no experimental shake-flask LogP available |
Why This Matters
For procurement in drug-discovery programs, a LogP near 2.6 often aligns with favorable oral bioavailability and CNS penetration guidelines, making the nitro-bearing scaffold a potentially more developable starting point than its more lipophilic unsubstituted counterpart.
